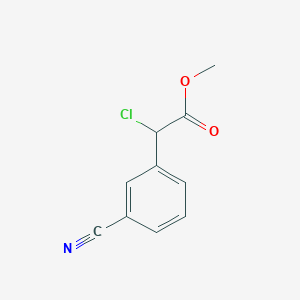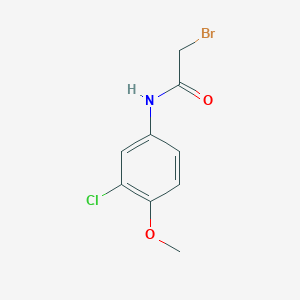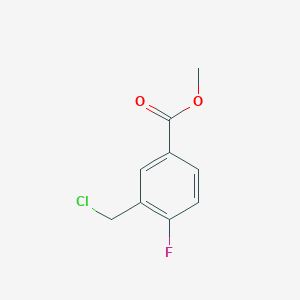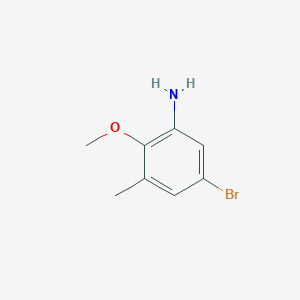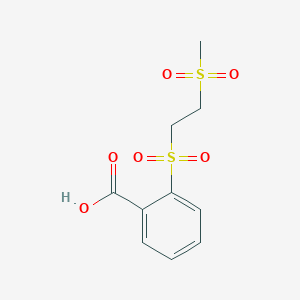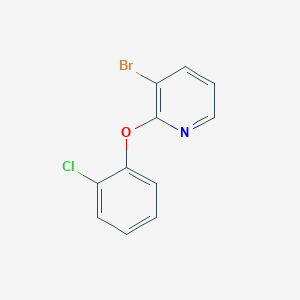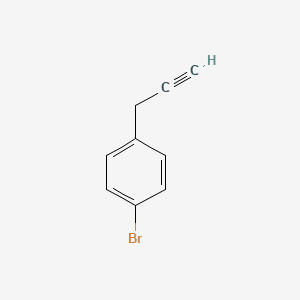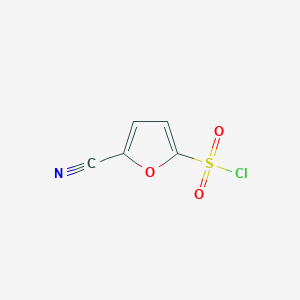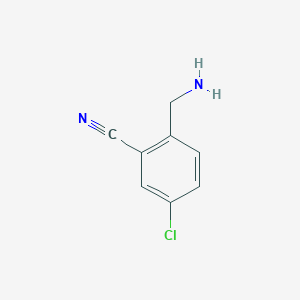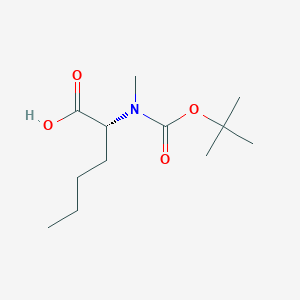
Boc-N-méthyl-D-norleucine
Vue d'ensemble
Description
Boc-N-methyl-D-norleucine: is a synthetic amino acid derivative characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and a methyl group on the amino nitrogen. This compound is primarily used in peptide synthesis and various biochemical applications due to its stability and resistance to enzymatic degradation.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of D-norleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to introduce the Boc group.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include using advanced purification techniques like column chromatography and recrystallization.
Types of Reactions:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) to yield the free amino acid.
Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole).
Substitution Reactions: The methyl group on the nitrogen can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Deprotection: TFA, dichloromethane (DCM).
Coupling Reactions: HBTU, HOBt, N,N-diisopropylethylamine (DIPEA), DMF (Dimethylformamide).
Substitution Reactions: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Free Amino Acid: Removal of the Boc group yields D-norleucine.
Peptides: Coupling with other amino acids forms dipeptides, tripeptides, and longer peptide chains.
Applications De Recherche Scientifique
Chemistry: Boc-N-methyl-D-norleucine is widely used in peptide synthesis for the development of new pharmaceuticals and biochemical research. Biology: It serves as a building block in the synthesis of peptide-based drugs and biomolecules. Medicine: The compound is utilized in the design of peptide-based therapeutics, including enzyme inhibitors and hormone analogs. Industry: It is employed in the production of peptide-based materials and biologically active compounds.
Mécanisme D'action
Target of Action
Boc-N-methyl-D-norleucine is an unnatural amino acid that is used experimentally to study protein structure and function .
Mode of Action
It is known that acetylation of leucine switches its uptake into cells from the l-type amino acid transporter (lat1) used by leucine to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1)
Biochemical Pathways
It is known that leucine and its derivatives can affect the mtor pathway , which regulates cell growth by integrating signals from growth factors, energy status, and nutrients such as amino acids . It is possible that Boc-N-methyl-D-norleucine may also influence this pathway, but this needs to be confirmed by further studies.
Result of Action
As an experimental compound, it is primarily used to study protein structure and function .
Analyse Biochimique
Biochemical Properties
Boc-N-methyl-D-norleucine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, including proteases and peptidases, which recognize and cleave the Boc group. This interaction is crucial for the stepwise synthesis of peptides, allowing for the selective protection and deprotection of amino groups . Additionally, Boc-N-methyl-D-norleucine can interact with aminoacyl-tRNA synthetases, which are responsible for attaching amino acids to their corresponding tRNA molecules during protein synthesis .
Cellular Effects
Boc-N-methyl-D-norleucine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which regulates cell growth and metabolism . By modulating this pathway, Boc-N-methyl-D-norleucine can impact cell proliferation, differentiation, and survival. Furthermore, it can alter gene expression by affecting transcription factors and other regulatory proteins involved in cellular responses .
Molecular Mechanism
The molecular mechanism of Boc-N-methyl-D-norleucine involves its interaction with specific biomolecules, leading to changes in cellular functions. The Boc group can be cleaved by mild acidolysis, releasing the active amino acid . This cleavage allows Boc-N-methyl-D-norleucine to participate in peptide synthesis and other biochemical reactions. Additionally, Boc-N-methyl-D-norleucine can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . This interaction can result in changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-N-methyl-D-norleucine can change over time due to its stability and degradation. The Boc group provides stability to the compound, protecting it from premature degradation . Over time, the Boc group can be cleaved, leading to the release of the active amino acid. This temporal change can affect the compound’s activity and function in biochemical reactions. Long-term studies have shown that Boc-N-methyl-D-norleucine can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of Boc-N-methyl-D-norleucine can vary with different dosages in animal models. At low doses, it can promote cell growth and proliferation by activating the mTORC1 signaling pathway . At high doses, it can have toxic or adverse effects, including inhibition of cell growth and induction of apoptosis . These threshold effects highlight the importance of optimizing the dosage of Boc-N-methyl-D-norleucine in experimental studies to achieve the desired outcomes without causing toxicity.
Metabolic Pathways
Boc-N-methyl-D-norleucine is involved in various metabolic pathways, including amino acid metabolism and protein synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases, which play a crucial role in attaching amino acids to tRNA molecules during translation . Additionally, Boc-N-methyl-D-norleucine can affect metabolic flux by modulating the activity of key enzymes involved in amino acid catabolism and anabolism . These interactions can influence metabolite levels and overall cellular metabolism.
Transport and Distribution
Boc-N-methyl-D-norleucine is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which facilitates its cellular uptake . Once inside the cell, Boc-N-methyl-D-norleucine can interact with binding proteins that regulate its localization and accumulation . These interactions can affect the compound’s distribution within different cellular compartments and tissues.
Subcellular Localization
The subcellular localization of Boc-N-methyl-D-norleucine is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or mitochondria . This localization can impact its activity and function, as different cellular compartments have distinct biochemical environments. Post-translational modifications, such as phosphorylation or acetylation, can also regulate the subcellular localization of Boc-N-methyl-D-norleucine, further modulating its effects on cellular processes .
Comparaison Avec Des Composés Similaires
Fmoc-N-methyl-D-norleucine: Another amino acid derivative with a different protecting group (Fmoc instead of Boc).
N-Methyl-D-leucine: Similar structure but without the Boc protecting group.
Uniqueness: Boc-N-methyl-D-norleucine is unique due to its stability and resistance to enzymatic degradation, making it particularly useful in peptide synthesis and biochemical applications.
Propriétés
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-7-8-9(10(14)15)13(5)11(16)17-12(2,3)4/h9H,6-8H2,1-5H3,(H,14,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGQYTQHPSQSFF-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


